molecular formula C9H12N2O B12321352 5-Phenylpyrazolidin-3-ol

5-Phenylpyrazolidin-3-ol

Cat. No.: B12321352
M. Wt: 164.20 g/mol
InChI Key: XPABGJYIPRRZPQ-UHFFFAOYSA-N
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Description

5-Phenylpyrazolidin-3-ol is a heterocyclic compound featuring a pyrazolidine core—a five-membered ring with two adjacent nitrogen atoms—substituted with a phenyl group at position 5 and a hydroxyl group at position 3.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-phenylpyrazolidin-3-ol

InChI

InChI=1S/C9H12N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8-12H,6H2

InChI Key

XPABGJYIPRRZPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazolidin-3-ol typically involves the condensation of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. One common method involves the reaction of phenylhydrazine with an aldehyde to form a hydrazone intermediate, which is then cyclized to form the pyrazolidine ring. The final step involves the reduction of the resulting compound to introduce the hydroxyl group at the 3-position .

Industrial Production Methods: Industrial production of 5-Phenylpyrazolidin-3-ol may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrazolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Phenylpyrazolidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpyrazolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-phenylpyrazolidin-3-ol to analogous heterocyclic compounds, focusing on synthesis, substituent effects, and biological activities derived from the provided evidence.

Key Observations :

  • Core Heterocycle : Pyrazolidine’s dual nitrogen atoms distinguish it from pyrrolidine (single nitrogen) and oxadiazole (oxygen and nitrogen), influencing electronic properties and binding interactions.
  • Synthetic Complexity : The synthesis of 5-phenylpyrazolidin-3-ol may parallel methods for pyrrolidin-3-ol derivatives (e.g., acid-mediated reductions or condensations) but requires precise regioselectivity for phenyl and hydroxyl placement .
Substituent Effects on Bioactivity
  • Phenyl vs. Fluorophenyl : The phenyl group in 5-phenylpyrazolidin-3-ol may enhance lipophilicity compared to fluorophenyl-substituted analogs (e.g., TRK inhibitors in ), which improve target selectivity via halogen bonding .
  • Hydroxyl Positioning : The C3-hydroxyl group in pyrazolidine could mimic the hydrogen-bonding interactions observed in pyrrolidin-3-ol-based TRK inhibitors, critical for kinase domain binding .

Research Findings and Limitations

  • Antiviral Potential: Oxadiazole derivatives with pyrrolidin-3-yloxy substituents () demonstrate antiviral activity, suggesting that 5-phenylpyrazolidin-3-ol might be explored for similar applications if functionalized with bioactive moieties .
  • Therapeutic Gaps : Unlike the TRK inhibitors in , -phenylpyrazolidin-3-ol lacks documented preclinical data, underscoring the need for targeted studies on its pharmacokinetics and toxicity.

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